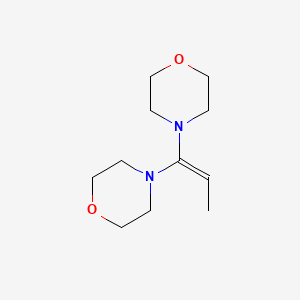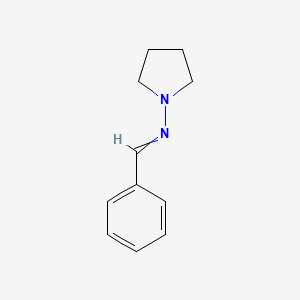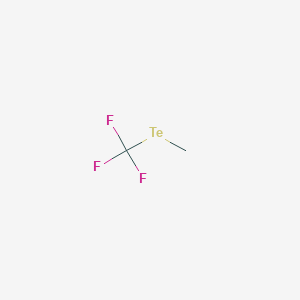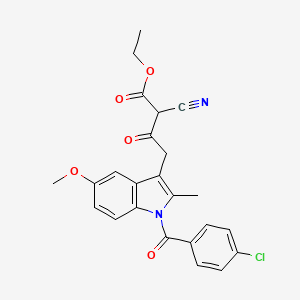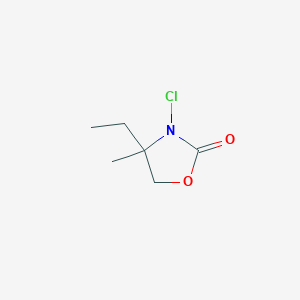
3-Chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one is an organic compound belonging to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with chloro, ethyl, and methyl substituents enhancing its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-2-methylpropanoic acid with ethylamine, followed by cyclization using a dehydrating agent such as thionyl chloride. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The oxazolidinone ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Oxidation: Formation of oxazolidinone derivatives with higher oxidation states.
Reduction: Formation of reduced oxazolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing antibacterial agents.
Organic Synthesis: Employed as a chiral auxiliary in stereoselective transformations.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, preventing the formation of the initiation complex. This action disrupts the translation process, leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethyl-4-methyl-1,3-oxazolidin-2-one
- 3-Chloro-2-methyl-1-propene
- 5-[(4-chloro-3-methylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one
Uniqueness
3-Chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the ethyl and methyl groups contribute to its steric and electronic characteristics, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
58629-03-1 |
|---|---|
Molekularformel |
C6H10ClNO2 |
Molekulargewicht |
163.60 g/mol |
IUPAC-Name |
3-chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H10ClNO2/c1-3-6(2)4-10-5(9)8(6)7/h3-4H2,1-2H3 |
InChI-Schlüssel |
PUURTKAUMQUJAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC(=O)N1Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
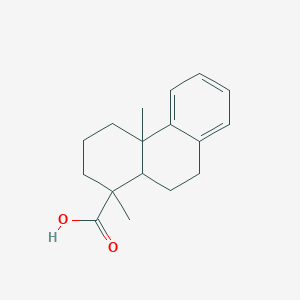
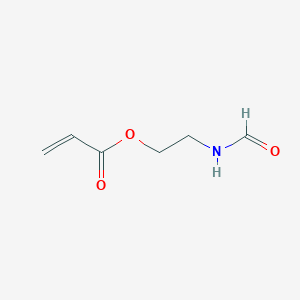
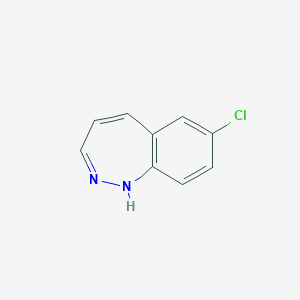

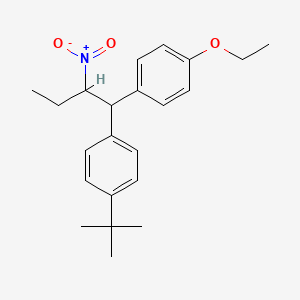
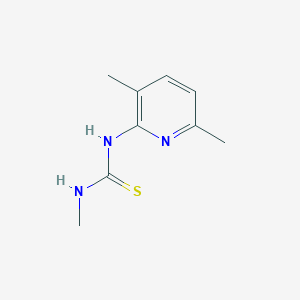
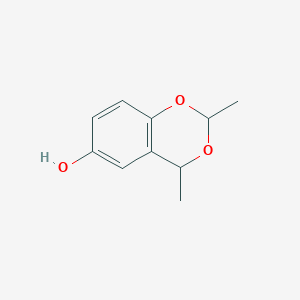
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)

